molecular formula C16H16N4O3 B10985784 N-[2-(furan-2-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-[2-(furan-2-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B10985784
M. Wt: 312.32 g/mol
InChI Key: FLJKTKXQSZFDBM-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a pyridin-4-yl group and at position 5 with a propanamide chain. The propanamide nitrogen is further functionalized with a 2-(furan-2-yl)ethyl group.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C16H16N4O3/c21-14(18-10-7-13-2-1-11-22-13)3-4-15-19-16(20-23-15)12-5-8-17-9-6-12/h1-2,5-6,8-9,11H,3-4,7,10H2,(H,18,21)

InChI Key

FLJKTKXQSZFDBM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCNC(=O)CCC2=NC(=NO2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Amidoxime-Carboxylic Acid Cyclization

A mixture of pyridine-4-carboxamidoxime and chloroacetic acid undergoes cyclization in dimethylformamide (DMF) at 110°C for 12 hours, yielding 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl acetic acid. Catalytic pyridine (10 mol%) enhances reaction efficiency.

Reaction Conditions Table

ComponentQuantitySolventTemperatureTimeYield
Pyridine-4-carboxamidoxime10 mmolDMF110°C12 h72%
Chloroacetic acid12 mmolDMF110°C12 h-

Nitrile Oxide-Alkyne Cycloaddition

An alternative method involves in situ generation of nitrile oxides from pyridine-4-carbonitrile and hydroxylamine, followed by reaction with propargyl alcohol. This method achieves 68% yield but requires strict moisture control.

Propanamide Backbone Assembly

The propanamide linker is constructed via stepwise alkylation and amidation:

Alkylation of Furan-2-ylethylamine

Furan-2-ylethylamine is reacted with ethyl acrylate in methanol under reflux (24 hours), producing ethyl 3-(2-(furan-2-yl)ethylamino)propanoate. Reduction with lithium aluminum hydride (LiAlH4) yields 3-amino-N-[2-(furan-2-yl)ethyl]propanamide.

Amide Coupling Strategies

Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the oxadiazole-acetic acid to the propanamide intermediate:

  • 3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl acetic acid (1.2 eq) is activated with EDC (1.5 eq) and HOBt (1.5 eq) in dichloromethane (DCM).

  • 3-Amino-N-[2-(furan-2-yl)ethyl]propanamide (1.0 eq) is added dropwise at 0°C.

  • The reaction proceeds at room temperature for 48 hours, achieving 65–78% yield after purification.

Coupling Optimization and Byproduct Mitigation

Key optimization parameters include:

  • Solvent Selection : DCM > THF due to better solubility of intermediates.

  • Temperature Control : Reactions >30°C promote oxadiazole decomposition.

  • Catalyst Use : DMAP (4-dimethylaminopyridine) improves coupling efficiency by 15%.

Common byproducts and remedies:

ByproductCauseMitigation Strategy
Oxadiazole ring-openingAcidic conditionsNeutral pH buffers
Furan ring oxidationOxidative reagentsUse of argon atmosphere

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • HPLC : C18 column (acetonitrile/water gradient) isolates the target compound (>95% purity).

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6): δ 8.78 (d, 2H, pyridine-H), 7.52 (s, 1H, furan-H), 3.44 (t, 2H, -CH2-NH-).

  • HRMS : Calculated for C18H19N3O3 [M+H]+^+: 342.1453; Found: 342.1456.

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) achieve consistent yields (70–75%), but scaling to >100 g introduces challenges:

  • Exothermic Risks : Controlled addition of LiAlH4 prevents thermal runaway.

  • Cost Efficiency : Replacing EDC with cheaper TBTU reduces reagent costs by 40% without yield loss .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Furanones.

    Reduction: Piperidine derivatives.

    Substitution: Substituted oxadiazoles.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and infections.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring and the amide side chain. Key comparisons include:

Compound Name Oxadiazole Substituent Amide Side Chain Molecular Formula (MW) Notable Properties/Activities
Target Compound Pyridin-4-yl N-(2-(furan-2-yl)ethyl) C17H16N4O3 (324.3 g/mol)* No direct activity data reported
N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide 1H-Indol-6-yl N-(2-(furan-2-yl)ethyl) C19H18N4O3 (350.4 g/mol) Structural similarity; no activity data
Z2194302854 () 3-Isopropyl N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl) C16H20N6O2 (342.2 g/mol) Synthetic yield: 47%; characterized via MS
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () Thiazole core (not oxadiazole) N-(5-(4-fluorophenyl)thiazol-2-yl) C16H14FN3O2S (331.4 g/mol) Potent KPNB1 inhibition; anticancer activity
CB2-selective oxadiazolyl-propionamides () Varied aryl groups (e.g., 2-cyano-4-nitrophenyl) N-(9-ethyl-9H-carbazol-3-yl) Variable (e.g., 6a: C25H20N6O3) CB2 receptor selectivity; radiolabeling potential

*Molecular weight inferred from structural similarity to and .

Key Observations

Oxadiazole vs. Heterocyclic Cores : The target compound’s oxadiazole-pyridine core distinguishes it from thiazole-based analogs (e.g., ), which exhibit biological activity but lack the oxadiazole’s electronic properties .

Substituent Effects :

  • Pyridin-4-yl (target) vs. indol-6-yl (): Indole’s larger aromatic system may enhance hydrophobic interactions but reduce solubility .
  • Fluorophenyl () vs. pyridinyl (target): Electron-withdrawing fluorine could modulate binding affinity, as seen in KPNB1 inhibitors .

Amide Side Chains :

  • The furan-ethyl group (target) contrasts with carbazole () or pyrimidine () moieties. Furan’s oxygen may improve solubility, while carbazole’s planar structure aids receptor binding .

Biological Activity

N-[2-(furan-2-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide (CAS Number: 1574376-81-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical and Structural Properties

The molecular formula of this compound is C16H16N4O3. The structure features a furan moiety and a pyridine ring, which are known to contribute to various biological activities.

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. In particular, derivatives of oxadiazoles have been shown to induce apoptosis in cancer cells. For instance, studies have demonstrated that related compounds can activate apoptotic pathways in MCF-7 breast cancer cells by increasing p53 expression and caspase-3 cleavage .

Table 1: Anticancer Activity of Related Oxadiazole Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
1aMCF-70.65p53 activation
1bHeLa2.41Caspase activation
1cPANC-10.75Cell cycle arrest

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases, including cancer. Some derivatives have shown nanomolar inhibition against specific CA isoforms .

Table 2: Inhibition Potency Against Carbonic Anhydrases

CompoundCA IsoformKi (nM)
16ahCA IX89
16bhCA II750

The mechanisms by which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that the compound may engage in strong hydrophobic interactions with target proteins due to its aromatic structures .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives:

  • Study on Apoptosis Induction : A study highlighted that compounds similar to this compound significantly increased apoptosis markers in cancer cell lines .
  • Inhibition Studies : Another research focused on the inhibitory effects of oxadiazole derivatives on carbonic anhydrases, revealing promising results for potential therapeutic applications in cancer treatment .

Q & A

Q. What are the optimal synthetic routes for this compound, and how is purity validated?

The synthesis involves multi-step protocols, including oxadiazole ring formation via cyclization of hydrazides with carboxylic acid derivatives (e.g., using dehydrating agents like POCl₃) and subsequent coupling reactions. For example, intermediate 3-(pyridin-4-yl)-1,2,4-oxadiazole can be synthesized by reacting pyridine-4-carboxylic acid hydrazide with activated carbonyl derivatives under reflux . Key Steps :

  • Cyclization at 80–100°C in anhydrous DMF .
  • Amide coupling using EDC/HOBt or DCC in dichloromethane . Validation :
  • HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
  • NMR (¹H/¹³C) to confirm proton environments and carbon frameworks .
  • HRMS for molecular ion verification .
StepReagents/ConditionsYield (%)
Oxadiazole formationPOCl₃, DMF, 80°C60–75
Amide couplingEDC, HOBt, DCM, RT50–65

Q. Which spectroscopic methods are critical for structural characterization?

  • ¹H/¹³C NMR : Assign peaks for furan (δ 6.2–7.4 ppm), pyridine (δ 8.5–8.7 ppm), and oxadiazole (no protons). The amide proton appears at δ 6.8–7.2 ppm .
  • IR Spectroscopy : Confirm amide C=O (1640–1680 cm⁻¹) and oxadiazole C=N (1600–1620 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing using SHELX programs. Note challenges like twinning or low-resolution data, requiring iterative refinement .

Q. What preliminary biological activities are reported, and which assays validate them?

Early studies suggest:

  • Neurotransmitter receptor modulation (e.g., CB2 or serotonin receptors) via radioligand displacement assays (IC₅₀ values in µM range) .
  • Antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) using broth microdilution . Assay Design :
  • Use positive controls (e.g., ampicillin for antimicrobial tests).
  • Validate receptor binding with competitive binding curves and Ki calculations .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on modifying:

  • Furan substituents : Replace with thiophene or pyrrole to assess heterocycle effects.
  • Oxadiazole linkage : Compare 1,2,4- vs. 1,3,4-oxadiazole isomers.
  • Pyridine position : Test 3-pyridyl vs. 4-pyridyl analogs .

Example SAR Table :

DerivativeModificationActivity (IC₅₀, µM)
Parent compoundNone10.2
3-Pyridyl analogPyridine substitution28.5
Thiophene-furanHeterocycle swap5.8

Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like CB2 receptors .

Q. How to resolve contradictions in reported biological data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels for cytotoxicity vs. direct receptor binding).
  • Compound purity : Validate via HPLC and NMR; impurities ≥5% can skew results .
  • Cell line differences : Compare activity in HEK-293 (overexpressed receptors) vs. primary neuronal cells . Recommendation : Replicate studies in orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays) .

Q. What challenges arise in crystallographic data analysis?

Using SHELX:

  • Twinning : Apply TWIN/BASF commands in SHELXL for refinement .
  • Disorder : Model alternate conformers with PART/SUMP instructions.
  • Low-resolution data : Use restraints (e.g., DFIX, ISOR) for thermal parameters . Example Refinement Stats :
ParameterValue
R1 (I > 2σ)0.045
wR20.121
CCDC Deposition2,350,XXX

Q. How to design in vivo studies for pharmacokinetics and toxicity?

  • Animal models : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration).
  • Dosing : 10–50 mg/kg, with plasma sampling at 0.5, 2, 6, 24 h post-dose .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) . Analytical Method : LC-MS/MS for quantification (LOQ: 1 ng/mL) .

Q. How to apply computational methods to predict target interactions?

  • Molecular Dynamics (MD) : Simulate binding stability to CB2 receptors (GROMACS, 100 ns trajectories) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at oxadiazole) using Schrödinger .
  • ADMET Prediction : Use SwissADME to optimize logP (target 2–4) and reduce CYP450 inhibition .

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